3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDINLYNEISYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696596 | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190309-71-7 | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Kinase Inhibitors
Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, which is a bioisostere of indole, allows it to mimic the natural purine bases and engage in crucial hydrogen bonding interactions with a variety of biological targets. This has led to the successful development of numerous therapeutics, particularly in the realm of kinase inhibitors for oncology. The strategic functionalization of the 7-azaindole core is paramount in fine-tuning the potency, selectivity, and pharmacokinetic properties of these drug candidates. The introduction of a bromine atom at the C3 position and a fluorine atom at the C5 position yields 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a highly valuable and versatile intermediate for the synthesis of a new generation of targeted therapies. This guide provides an in-depth technical overview of the synthetic strategies and experimental considerations for the preparation of this key building block.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound points to a two-stage synthetic approach. The primary disconnection is at the C3-Br bond, suggesting a late-stage regioselective bromination of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine precursor. This strategy is predicated on the inherent electronic properties of the 7-azaindole nucleus, where the pyrrole ring is significantly more electron-rich than the pyridine ring, rendering the C3 position highly susceptible to electrophilic aromatic substitution.
The synthesis of the 5-fluoro-7-azaindole precursor can be approached through several established methods for constructing the bicyclic core. These often involve the cyclization of appropriately substituted pyridine derivatives.
Synthesis of the Precursor: 5-fluoro-1H-pyrrolo[2,3-b]pyridine
The construction of the 5-fluoro-7-azaindole core is a critical first step. While various methods exist for the synthesis of 7-azaindole derivatives, a common and effective approach involves the intramolecular cyclization of a suitably functionalized pyridine. One such strategy utilizes 3-ethynyl-5-fluoropyridin-2-amine as a key intermediate.
Experimental Protocol: Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol is based on established methodologies for 7-azaindole synthesis.
Step 1: Preparation of 3-ethynyl-5-fluoropyridin-2-amine
This intermediate can be synthesized from commercially available starting materials through a Sonogashira coupling reaction.
Step 2: Intramolecular Cyclization
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the solution.
-
Heating: Heat the reaction mixture to 60°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer detected.
-
Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash twice with water. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value | Reference |
| Starting Material | 3-ethynyl-5-fluoropyridin-2-amine | Commercial or synthesized |
| Solvent | Anhydrous Methanol | Standard reagent grade |
| Catalyst | Glacial Acetic Acid | Catalytic amount |
| Temperature | 60°C | Optimized for cyclization |
| Typical Yield | Moderate to good | Dependent on purity of starting material |
Regioselective C3-Bromination: Synthesis of this compound
The C3 position of the 7-azaindole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This inherent reactivity allows for highly regioselective bromination. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its ease of handling and milder reaction conditions compared to elemental bromine.
The following protocol is a proposed method based on well-established principles of electrophilic halogenation of 7-azaindoles and analogous transformations reported in the literature for similar substrates. The trustworthiness of this procedure is grounded in the predictable reactivity of the 7-azaindole core.
Experimental Protocol: C3-Bromination of 5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) under an inert atmosphere (nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound.
| Parameter | Value/Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild, selective, and easy to handle electrophilic bromine source. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents to prevent side reactions. |
| Temperature | 0°C to room temperature | Controlled temperature to manage reaction exotherm and improve selectivity. |
| Stoichiometry | 1.0-1.1 equivalents of NBS | Near-stoichiometric amounts to minimize over-bromination. |
| Work-up | Sodium thiosulfate quench | To neutralize any unreacted bromine or NBS. |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure and regiochemistry of the bromination. The disappearance of the C3-H signal in the 1H NMR spectrum is a key indicator of successful bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Perspectives
The synthesis of this compound is a crucial process for the development of novel kinase inhibitors. The outlined synthetic strategy, involving the initial construction of the 5-fluoro-7-azaindole core followed by a regioselective C3-bromination, provides a reliable and efficient route to this key intermediate. The principles of electrophilic aromatic substitution on the electron-rich pyrrole ring of the 7-azaindole nucleus are fundamental to the success of this approach. Further optimization of reaction conditions and purification methods can be tailored to specific laboratory or industrial scale-up requirements. The availability of this versatile building block opens up a wide array of possibilities for the synthesis of diverse libraries of 3,5-disubstituted 7-azaindole derivatives for drug discovery programs.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 639-643. [Link]
-
Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]
Technical Deep Dive: Structural Elucidation of 3-Bromo-5-Fluoro-7-Azaindole
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indoles and purines. Its utility is most prominent in the design of type I and type II kinase inhibitors, including FDA-approved agents like Vemurafenib.
This technical guide details the structural elucidation of 3-bromo-5-fluoro-7-azaindole , a critical intermediate. The presence of the fluorine atom at C5 modulates metabolic stability and pKa, while the bromine at C3 serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille). This guide provides a self-validating analytical framework to confirm the regioselectivity of the halogenation and the integrity of the bicyclic core.
Synthetic Context & Regioselectivity
To understand the structure, one must understand its origin. The synthesis typically proceeds via the electrophilic bromination of 5-fluoro-7-azaindole.
The Regiochemistry Logic
The 7-azaindole system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.
-
C3 Position: The HOMO (Highest Occupied Molecular Orbital) coefficients are highest at C3, making it the most nucleophilic site susceptible to electrophilic attack.
-
C5 Position: The fluorine atom is pre-installed. Its high electronegativity pulls density from the pyridine ring, further deactivating the C4 and C6 positions toward electrophilic substitution, ensuring bromination occurs exclusively on the pyrrole ring at C3.
Reaction Workflow: The standard protocol utilizes N-bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN). This method provides mild conditions that prevent over-bromination or disruption of the labile N-H bond.
Figure 1: Synthetic pathway highlighting the regioselective bromination at the C3 position.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (MS) provides the first "Go/No-Go" decision gate. It confirms the introduction of the bromine atom without the need for purification.
The "Smoking Gun" Doublet
Bromine exists naturally as two stable isotopes:
| Ion Species | m/z Calculation | Observed Pattern | Diagnostic Value |
| [M+H] | ~214.96 | Peak A (100%) | Confirms Formula |
| [M+H] | ~216.96 | Peak B (~98%) | Confirms Bromine |
| [M-Br] | ~135.05 | Fragment | Loss of Br confirms lability |
Validation Check: If the mass spectrum shows a 3:1 ratio (indicative of Chlorine) or a single peak (indicative of Iodine or no halogen), the synthesis has failed. You must observe the 1:1 intensity ratio separated by 2 mass units.[1]
Multi-Modal NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for proving the regiochemistry (C3 vs. C2 substitution).
H NMR (Proton Connectivity)
The loss of the C3 proton is the definitive evidence of successful reaction.
-
H2 (s, 1H): Typically appears at 7.5 – 7.8 ppm . In the parent azaindole, H2 and H3 appear as a doublet pair (
Hz). Upon bromination at C3, H2 collapses to a singlet (or shows minor coupling to NH). -
H4 (dd, 1H): The proton at C4 is spatially close to the C5-Fluorine. It appears as a doublet of doublets due to coupling with the fluorine (
) and meta-coupling with H6 ( ). Range: 7.8 – 8.1 ppm . -
H6 (dd, 1H): Located between the pyridine nitrogen and the C5-Fluorine. It shows coupling to fluorine (
) and H4. Range: 8.2 – 8.4 ppm . -
N-H (br s, 1H): The pyrrole N-H is highly deshielded, typically 11.5 – 12.5 ppm in DMSO-
.
C and F NMR (The Heteroatom Framework)
Fluorine-19 provides a clean, background-free signal, while Carbon-13 reveals the skeleton through characteristic coupling constants (
- F NMR: A single singlet (or multiplet if proton-coupled) around -135 to -145 ppm .
-
C NMR Key Signals:
-
C5 (C-F): Large doublet,
Hz. -
C3 (C-Br): Distinct shift from the parent C3. Carbon attached to Bromine typically shifts upfield relative to the protonated carbon (Heavy Atom Effect), appearing near 85-95 ppm .
-
2D NMR Logic (The Connectivity Map)
To rigorously prove the structure is not the C2-bromo isomer, use HMBC (Heteronuclear Multiple Bond Correlation).
Figure 2: HMBC and NOE correlation network. The H2 -> C3 correlation confirms the H2 proton is adjacent to the brominated carbon.
Experimental Protocols
Synthesis of 3-bromo-5-fluoro-7-azaindole
Reagents: 5-fluoro-7-azaindole (1.0 eq), N-Bromosuccinimide (1.05 eq), DMF (anhydrous).
-
Dissolution: Dissolve 5-fluoro-7-azaindole (e.g., 1.0 g) in anhydrous DMF (10 mL) in a round-bottom flask under Nitrogen or Argon.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Look for the disappearance of SM (M+H 137) and appearance of Product (M+H 215/217).
-
-
Workup: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash copiously with water (to remove NBS byproducts and DMF), and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
Analytical Conditions
-
NMR: Dissolve ~5-10 mg in 0.6 mL DMSO-
. (Chloroform- may be used, but solubility of azaindoles is often better in DMSO). -
LCMS: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.
References
-
Merour, J. Y., & Joseph, B. (2001).[2] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[3]
-
Zhang, H., et al. (2012). Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry, 55(8), 3452–3466.
-
Popowycz, F., et al. (2011). 7-Azaindole: A Versatile Scaffold for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Schaller, C., et al. (2024).[4] Characteristics of
C NMR Spectroscopy: Coupling Constants. Chemistry LibreTexts.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Sigma-Aldrich. (2024). 5-Fluoro-7-azaindole Product Specification and Safety Data Sheet.
Sources
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine molecular weight
An In-Depth Technical Guide to 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential properties, synthesis, and strategic applications of this compound, a key heterocyclic building block in contemporary pharmaceutical research.
Introduction: The Strategic Value of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, which merges a pyrrole and a pyridine ring, mimics the indole nucleus found in many biological signaling molecules, yet the additional nitrogen atom provides a unique hydrogen bonding vector and modulates the scaffold's electronic properties. This core is present in numerous FDA-approved drugs and clinical candidates.[1]
The strategic introduction of halogen atoms—specifically bromine and fluorine—further enhances the utility of this scaffold. The fluorine atom at the 5-position is often employed to improve metabolic stability, enhance binding affinity through favorable electrostatic interactions, and fine-tune the acidity of the pyrrole N-H. Concurrently, the bromine atom at the 3-position serves as an exceptionally versatile synthetic handle, enabling a wide array of cross-coupling reactions for the systematic exploration of chemical space. This guide provides an in-depth examination of the dual-functionalized compound, this compound.
Part 1: Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a molecule is the bedrock of its effective application. The unique arrangement of atoms and functional groups in this compound dictates its reactivity, solubility, and potential for biological interactions.
Key Properties and Identifiers
A summary of the essential quantitative data for this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | Typically a solid | [2] |
| Reactivity Profile | The molecule is reactive towards reagents that can engage with the bromo, fluoro, or pyrrole-pyridine moieties. The bromine atom is particularly susceptible to nucleophilic substitution.[2] | [2] |
Structural Causality:
-
Fused Ring System: The planar, aromatic 7-azaindole core provides a rigid conformational anchor, which is often advantageous for high-affinity binding to protein targets.
-
Fluorine at C5: The highly electronegative fluorine atom at the 5-position significantly influences the electron density of the entire ring system. This can increase the acidity of the pyrrole N-H proton, making it a better hydrogen bond donor. This modification is a common strategy in drug design to enhance target engagement.
-
Bromine at C3: The C3 position of the pyrrole ring is electron-rich and susceptible to electrophilic substitution. The bromine atom placed here is not merely a placeholder; it is a key functional group for diversification. Its C-Br bond can be readily activated by transition metal catalysts (e.g., Palladium, Copper) to form new carbon-carbon and carbon-heteroatom bonds, making it an ideal linchpin for building molecular libraries.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound is critical. A combination of spectroscopic methods provides a robust, self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the aromatic rings. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. A single resonance, likely coupled to adjacent protons, would confirm the presence of the C5-fluoro substituent.[3]
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The carbon atom attached to the bromine (C3) and the fluorine (C5) will show characteristic chemical shifts and C-F coupling.[3]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), providing an unambiguous signature for the molecule.
Part 2: Synthesis and Purification Protocol
The synthesis of this compound requires a strategic approach. A logical and field-proven method involves the regioselective bromination of the pre-formed 5-fluoro-1H-pyrrolo[2,3-b]pyridine core.
Synthetic Workflow Diagram
The following diagram illustrates a plausible and efficient synthetic route.
Caption: Synthetic and purification workflow for this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is based on established methodologies for the bromination of electron-rich heterocycles.
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are crucial to prevent side reactions with the reactive NBS reagent. DMF is an excellent polar aprotic solvent that solubilizes the starting material and facilitates the ionic reaction mechanism.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: The electron-rich C3 position of the 7-azaindole nucleus is highly activated towards electrophilic attack. NBS is a mild and highly effective source of electrophilic bromine (Br⁺). Adding it slowly at low temperature controls the reaction rate and minimizes the formation of potential di-brominated byproducts.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Trustworthiness: Continuous monitoring is a self-validating step. It ensures the reaction is complete, prevents over-reaction, and provides the optimal endpoint for initiating the workup, maximizing yield and purity.
-
-
Workup and Extraction: Once complete, quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Causality: The product is organic-soluble, while DMF and inorganic salts are water-soluble. This partitioning step effectively separates the product from the bulk of the reaction medium.
-
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Causality: The NaHCO₃ wash neutralizes any residual acidic species. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Causality: Column chromatography separates the target compound from any unreacted NBS, succinimide byproduct, and other minor impurities based on polarity, yielding material of high purity required for subsequent applications.
-
Part 3: Strategic Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for creating complex molecules with therapeutic potential.
The Bromine Atom as a Gateway to Complexity
The C3-bromo substituent is a powerful tool for medicinal chemists. It serves as a key attachment point for a multitude of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient synthesis of large libraries of analogues to explore structure-activity relationships (SAR).
-
Suzuki Coupling: Reacting with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reacting with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers or accessing further functionalities.
-
Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, introducing a wide range of basic or functionalized amine groups.
Case Study: A Scaffold for Kinase and Viral Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core is central to the design of inhibitors for several important drug targets.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers.[4] Potent inhibitors have been developed using the 7-azaindole scaffold as a "hinge-binder," where the pyrrole N-H and the pyridine nitrogen form critical hydrogen bonds with the kinase hinge region. The C3 and C5 positions are then used to introduce substituents that occupy adjacent pockets to achieve potency and selectivity.[5][6]
-
Influenza PB2 Inhibitors: The PB2 subunit of the influenza virus RNA polymerase is a validated target for antiviral drugs. Recently, potent inhibitors were discovered that feature a 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl core, highlighting the direct relevance of this scaffold in developing new anti-influenza agents.[7]
The diagram below illustrates the central role of the FGFR signaling pathway and the point of intervention for kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the inhibitory action of scaffold-based drugs.
Conclusion
This compound is far more than a simple chemical. It is a strategically designed molecular tool that provides researchers with a robust platform for innovation in drug discovery. Its combination of a biologically relevant core, a metabolically stabilizing fluorine atom, and a synthetically versatile bromine handle makes it an invaluable asset for developing next-generation therapeutics against a range of diseases, from cancer to viral infections.
References
- Pipzine Chemicals. This compound.
- Guidechem. What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC).
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
- Magritek. (2023). 5-Bromo-1,2,3-trifluorobenzene.
- Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
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- 7. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-fluoro-7-azaindole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole and the Impact of Strategic Halogenation
The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and ability to form key hydrogen bonding interactions with biological targets.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a cornerstone in the development of novel kinase inhibitors.[3] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this scaffold further enhances its therapeutic potential by modulating its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3] This guide provides a comprehensive technical overview of 3-bromo-5-fluoro-7-azaindole, a key intermediate that combines these advantageous features, detailing its commercial availability, synthesis, and profound implications in the landscape of drug discovery.
Commercial Availability: Sourcing a Key Building Block
3-Bromo-5-fluoro-7-azaindole, also known as 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, is a specialized chemical intermediate available from a select number of suppliers. While not as commonplace as unsubstituted 7-azaindole, its availability facilitates its use in research and development without the immediate need for de novo synthesis. Researchers can procure this compound from chemical suppliers specializing in novel building blocks for drug discovery.
Below is a summary of representative commercial availability for 3-bromo-5-fluoro-7-azaindole and closely related analogs, which can often be used as alternative starting points or for comparative studies.
| Compound | Supplier(s) | CAS Number | Purity | Notes |
| This compound | Pipzine Chemicals | Not specified | >98% | Direct commercial availability. |
| 3-Bromo-7-fluoro-5-azaindole | Advanced ChemBlocks | 1190320-09-2 | 95% | A positional isomer, useful for structure-activity relationship (SAR) studies.[4] |
| 5-Bromo-7-azaindole | Multiple (e.g., Sigma-Aldrich, Jubilant Ingrevia) | 183208-35-7 | >97% | A common precursor for further functionalization.[5] |
| 3-Bromo-7-azaindole | Sigma-Aldrich | 74420-15-8 | 97% | A key intermediate for 3-position modifications. |
Synthesis of 3-Bromo-5-fluoro-7-azaindole: A Strategic Approach
While commercially available, understanding the synthesis of 3-bromo-5-fluoro-7-azaindole is crucial for process development and the generation of novel analogs. A definitive, single-step synthesis from a common precursor is not widely reported; however, a logical and experimentally supported multi-step approach can be devised based on established methodologies for the functionalization of the 7-azaindole core.
The synthesis generally proceeds through the sequential halogenation of a suitable 7-azaindole precursor. The order of halogenation is critical to control regioselectivity. A plausible synthetic pathway would involve the initial bromination at the C3 position of the pyrrole ring, which is electronically favored, followed by fluorination of the pyridine ring.
Proposed Synthetic Workflow
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromo-7-fluoro-5-azaindole 95% | CAS: 1190320-09-2 | AChemBlock [achemblock.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Use of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in drug discovery
Application Note: Strategic Utilization of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design
Executive Summary
This guide details the application of This compound (CAS 669066-91-5) as a high-value scaffold in the discovery of small-molecule kinase inhibitors. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of the purine ring found in ATP, allowing it to bind effectively to the kinase hinge region.
The specific substitution pattern of this building block offers two distinct advantages:
-
5-Fluoro Group: Enhances metabolic stability by blocking the metabolically labile C5 position and modulates the pKa of the pyrrole NH, potentially strengthening hinge-binding interactions.
-
3-Bromo Handle: Serves as a versatile entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing for the rapid elaboration of the "tail" region of the inhibitor to access the solvent-exposed front or the hydrophobic back pocket of the kinase.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 669066-91-5 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Acidity (pKa) | ~13 (Pyrrole NH) |
| Storage | 2–8°C, protect from light and moisture (Hygroscopic) |
Safety Advisory: This compound is a halogenated heterocycle. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust. Treat as a potential skin sensitizer.
Strategic Workflow: Scaffold to Lead
The following diagram illustrates the standard medicinal chemistry workflow utilizing this scaffold to generate Type I or Type II kinase inhibitors.
Caption: Synthetic decision tree for 7-azaindole elaboration. The C3-arylation is typically prioritized to establish the primary pharmacophore.
Application Note 1: C-3 Functionalization via Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl moiety at the C-3 position. This group typically occupies the hydrophobic gatekeeper region or extends into the solvent channel of the kinase.
Scientific Rationale: Direct coupling on the unprotected azaindole is possible but can be sluggish due to the acidity of the N1-H poisoning the catalyst or forming insoluble salts. However, using a robust catalyst system like Pd(dppf)Cl₂ with a mild base often negates the need for prior protection, streamlining the synthesis.
Protocol:
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Step 1: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.
-
Step 2: Evacuate and backfill with Nitrogen (x3).
-
Step 3: Add degassed 1,4-Dioxane and 2.0 M K₂CO₃ solution. (Ratio Dioxane:Water approx 4:1).[1]
-
Step 4: Heat to 80–100°C (oil bath) or 110°C (microwave, 30 min).
-
Step 5: Monitor by LC-MS. The 5-fluoro group is stable, but watch for debromination (reduction) if the reaction runs too long without sufficient oxidative addition.
-
Step 6: Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Step 7: Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
-
Validation Check:
-
TLC: The product is typically more polar and fluorescent than the starting bromide.
-
NMR: Loss of the C3-H signal (if comparing to non-brominated) or simply the appearance of aryl protons. The C2-H proton of the azaindole usually appears as a singlet/doublet around 7.5–8.0 ppm.
Application Note 2: N1-Alkylation for ADME Optimization
Objective: To modify the N1 position with solubilizing groups (e.g., morpholine-ethyl, piperidine) or to target specific hydrophobic pockets (e.g., isopropyl, benzyl).
Scientific Rationale: The N1-proton of 5-fluoro-7-azaindole is relatively acidic (pKa ~13). Deprotonation requires a base that avoids competing nucleophilic attack on the 5-fluoro position (S_NAr), although the electron-rich pyrrole ring generally deactivates the system toward S_NAr compared to simple pyridines.
Protocol:
-
Reagents:
-
Intermediate: C3-functionalized 5-fluoro-7-azaindole (or starting bromide)
-
Electrophile: Alkyl halide (R-X) or Mesylate (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv, if R-X is unreactive)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Step 1: Dissolve the azaindole in anhydrous DMF (0.1 M).
-
Step 2: Add Cs₂CO₃. Stir at Room Temperature (RT) for 15 min.
-
Expert Tip: If using NaH, cool to 0°C during addition, then warm to RT.
-
-
Step 3: Add the alkyl halide dropwise.
-
Step 4: Heat to 50–60°C for 2–4 hours.
-
Warning: Excessive heat (>100°C) with strong nucleophiles could risk displacing the 5-Fluoro group, though rare.
-
-
Step 5: Quench with water (if NaH used) or filter off solids (if Cs₂CO₃ used).
-
Step 6: Extract with EtOAc/LiCl (aqueous) to remove DMF.
-
Mechanistic Insight: The Role of 5-Fluoro
The 5-fluoro substitution is not merely decorative. In the context of kinase binding, it serves a dual purpose:
-
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the pyridine ring. This increases the acidity of the N1-H, potentially strengthening the Hydrogen Bond Donor (HBD) capability to the kinase hinge (e.g., to the carbonyl of the hinge residue).
-
Metabolic Blocking: The C5 position of 7-azaindoles is a common site for CYP450-mediated oxidation. Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life (
) of the drug candidate.
Caption: Mechanistic contributions of the 7-azaindole scaffold to binding affinity and metabolic stability.
References
-
Discovery of 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
-
7-Azaindole Scaffold in Kinase Inhibitors
-
Suzuki Coupling Protocols for Heterocycles
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (Analogous chemistry).
-
Source: RSC Advances.
-
Link:
-
Chemical Properties & Safety Data
- Title: this compound Compound Summary.
-
Source: PubChem / ChemicalBook.
-
Link:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a pharmaceutical intermediate
Application Note: 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design
Executive Summary
This compound (hereafter 3-Br-5-F-7AI ) is a high-value pharmacophore scaffold used primarily in the synthesis of ATP-competitive kinase inhibitors.[1] Belonging to the 7-azaindole class, it serves as a purine bioisostere, capable of forming bidentate hydrogen bonds with the hinge region of kinase active sites.[2]
This intermediate is distinguished by two critical functional handles:
-
3-Bromo Position: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to introduce selectivity-determining aryl or heteroaryl tails.[1]
-
5-Fluoro Substituent: A strategic metabolic blocker that prevents oxidation at the C5 position, modulates lipophilicity (LogP), and alters the pKa of the pyrrole nitrogen, often enhancing potency against targets like BRAF , FGFR , and JAK .
Chemical Profile & Specifications
| Property | Specification |
| CAS Number | 669066-91-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175–180 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |
| pKa (Calculated) | ~12.5 (Pyrrole NH) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Strategic Utility: The "Privileged Scaffold" Logic
The 7-azaindole core is a "privileged structure" in medicinal chemistry.[1][2][3] The specific substitution pattern of 3-Br-5-F-7AI addresses two common failure modes in drug discovery: selectivity and metabolic stability .[1]
Mechanism of Action (Kinase Binding)
The 7-azaindole core mimics the adenine ring of ATP.
-
N1 (Pyrrole NH): Hydrogen bond donor to the kinase hinge (e.g., Glu residue).
-
N7 (Pyridine N): Hydrogen bond acceptor from the kinase hinge (e.g., backbone NH).
-
C3 Vector: Directs substituents into the solvent-exposed region or the "gatekeeper" pocket, determining selectivity.
Workflow Visualization
The following diagram illustrates the synthetic evolution from this intermediate to a clinical candidate.
Figure 1: Synthetic workflow transforming the 3-Br-5-F-7AI intermediate into a bioactive kinase inhibitor.
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C3
Objective: Install an aryl or heteroaryl group at the C3 position. Challenge: The free NH at N1 can poison Palladium catalysts or lead to side reactions. While some conditions work on unprotected azaindoles, protecting the nitrogen (Protocol B) is recommended for scale-up.[1] This protocol assumes an unprotected substrate for rapid screening.[1]
Reagents:
-
Substrate: 3-bromo-5-fluoro-7-azaindole (1.0 equiv)[1]
-
Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2–1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃ / XPhos[1]
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, charge the 3-Br-5-F-7AI (1.0 eq), Boronic acid (1.2 eq), and Base (2.0 eq).
-
Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon/Nitrogen for 10 minutes. Crucial: Oxygen removal is vital to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add the Pd catalyst (5 mol%) quickly against a positive flow of inert gas. Seal the vessel.
-
Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30–60 mins).
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: 215/217 pattern) and appearance of the product mass.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1]
Author’s Note: The 5-fluoro group withdraws electrons, making the C3-Br bond slightly more oxidative-addition resistant than in non-fluorinated analogs.[1] Use electron-rich ligands (SPhos, XPhos) if conversion is sluggish.[1]
Protocol B: N1-Protection (SEM Group)
Objective: Protect the pyrrole nitrogen to facilitate difficult couplings or lithiation steps.[1] Why SEM? The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is stable to basic coupling conditions but easily removed with fluoride (TBAF) or acid.[1]
Reagents:
-
Substrate: 3-bromo-5-fluoro-7-azaindole[1]
-
Reagent: SEM-Cl (1.2 equiv)[1]
-
Base: NaH (60% dispersion in oil, 1.5 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Procedure:
-
Activation: Dissolve the substrate in anhydrous DMF (0.2 M) under Nitrogen. Cool to 0°C.[1]
-
Deprotonation: Add NaH portion-wise.[1] Stir at 0°C for 30 mins until gas evolution ceases. The solution usually turns yellow/orange (anion formation).
-
Addition: Add SEM-Cl dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Carefully quench with ice-water. Extract with EtOAc (3x).[1][4]
-
Purification: Silica gel chromatography. The product is usually less polar than the starting material.
Analytical Quality Control
To ensure the integrity of the intermediate before use in expensive coupling steps, verify the following:
1. ¹H-NMR (DMSO-d₆, 400 MHz):
-
H2 (Pyrrole): Singlet/Doublet around δ 7.8–8.0 ppm.[1] (Diagnostic for C3 substitution; if Br is present, this proton is distinct).
-
H4 (Pyridine): Doublet around δ 8.0–8.2 ppm (Couples with F).[1]
-
H6 (Pyridine): Doublet/Multiplet around δ 8.4–8.6 ppm.[1]
-
NH: Broad singlet >11.0 ppm (disappears on D₂O shake).[1]
2. HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Acceptance Criteria: >98% purity at 254 nm.
References
-
Zhang, H. et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 2020.
-
Mérour, J.Y. & Joseph, B. "Synthesis and reactivity of 7-azaindoles." Current Organic Chemistry, 2001.[4] (Foundational review on 7-azaindole chemistry).
-
Bollag, G. et al. "Vemurafenib: the first drug approved for BRAF-mutant cancer."[1] Nature Reviews Drug Discovery, 2012. (Discusses the 7-azaindole scaffold in drug design).[1]
-
Song, J.J. et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21075872, 5-Bromo-3-fluoropyridine-2-carboxylic acid (Related structure)." (Used for physical property verification).[1]
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. 2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide | C20H15F4N3O3S2 | CID 4576980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active molecules and approved drugs.[1][2] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is of particular significance, serving as a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The targeted functionalization of this scaffold, specifically through the introduction of amine substituents, allows for the fine-tuning of a compound's physicochemical properties, target affinity, and pharmacokinetic profile.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C(sp²)-N bonds, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[4][5] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions have made it an indispensable tool for medicinal chemists.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with a specific, and potentially challenging, substrate: 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This substrate presents unique considerations due to its electron-deficient nature, the presence of a fluorine substituent, and an unprotected N-H on the pyrrole ring, which can compete in side reactions.[7][8] We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a robust, step-by-step protocol for successful execution.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[9][10] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: General Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. The choice of ligand is critical here, as bulky, electron-rich phosphine ligands facilitate this step.[11]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The strength and solubility of the base are key parameters that influence the reaction rate and substrate compatibility.[12][13]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Electron-poor ligands can facilitate this step.[14]
Strategic Selection of Reaction Components
The success of the Buchwald-Hartwig amination on this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursors and Ligands: The Heart of the Catalyst System
The combination of a palladium precursor and a phosphine ligand generates the active Pd(0) catalyst in situ. Modern approaches often utilize pre-catalysts, which are stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.[14]
For heteroaromatic substrates like 7-azaindoles, bulky, electron-rich biarylphosphine ligands are often the most effective.[15] They promote the oxidative addition and reductive elimination steps while minimizing side reactions.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable Pd(0) and Pd(II) sources. Pd(II) sources require in situ reduction, which can be achieved by the phosphine ligand or amine.[14] |
| G2, G3, G4 Pre-catalysts | Air-stable Pd(II) pre-catalysts that offer reliable and rapid activation to the active Pd(0) species, often leading to lower catalyst loadings and more reproducible results.[14] | |
| Ligand | XPhos , SPhos , RuPhos | Bulky biarylphosphine ligands are highly effective for coupling heteroaryl halides. They promote efficient oxidative addition and reductive elimination.[7][15] |
| BrettPhos | Particularly effective for coupling primary amines and anilines, and can show selectivity for aniline coupling in the presence of unprotected indole N-H groups.[9][16] | |
| Xantphos | A bidentate ligand that has shown success in the coupling of N-protected 4-bromo-7-azaindoles with amides and amines, offering an alternative to monophosphine ligands.[7] |
Bases: The Activator and Proton Scavenger
The base plays a crucial role in deprotonating the amine nucleophile to form the key palladium-amido intermediate.[13] The choice of base can significantly impact reaction efficiency and functional group tolerance.
| Base | Type | pKaH | Key Considerations & Use Cases |
| NaOtBu, KOtBu | Strong, Alkoxide | ~19 | Highly effective and widely used. However, their high basicity can be incompatible with sensitive functional groups (e.g., esters).[9] |
| LHMDS, LiHMDS | Strong, Amide | ~26 | Very strong, non-nucleophilic bases. LiHMDS has been successfully used for the amination of unprotected halo-7-azaindoles.[8][9] |
| Cs₂CO₃, K₃PO₄ | Weak, Inorganic | ~10 | Offer broader functional group tolerance due to their lower basicity. Their poor solubility can sometimes lead to slower reaction rates.[14][17] |
| DBU | Organic Amine | ~12 | A soluble organic base that can be used in milder conditions, which is beneficial for substrates prone to decomposition with strong bases.[17][18] |
For this compound, a key challenge is the acidic N-H of the pyrrole ring (pKa ~16-17 in DMSO). Using a strong base like NaOtBu or LHMDS could lead to competitive N-arylation. Therefore, screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is highly recommended.[7]
Solvents: The Reaction Medium
The solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic, non-coordinating solvents are generally preferred.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | A common, non-polar solvent. Favored in many standard protocols.[9] |
| 1,4-Dioxane | 101 | A polar aprotic ether that is also widely used and can be effective for challenging couplings.[7] |
| THF | 66 | Lower boiling point, suitable for reactions at moderate temperatures. |
| t-BuOH / t-AmOH | 82 / 102 | Can be beneficial in certain cases, particularly when using carbonate or phosphate bases. |
Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst by coordination.[14]
Experimental Workflow: From Setup to Product
A successful Buchwald-Hartwig reaction requires careful attention to experimental setup, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Figure 2: Standard Experimental Workflow for the Buchwald-Hartwig Amination.
Detailed Protocol: Amination with Morpholine
This protocol provides a starting point for the amination of this compound with morpholine. Optimization of the ligand, base, and temperature may be required for different amine nucleophiles.
Reagents & Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol %)
-
XPhos (4.4 mol %)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed Toluene
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Place an oven-dried reaction vial containing a magnetic stir bar on a balance.
-
Adding Solids: In the vial, add this compound (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.044 eq).
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Adding Liquids: Through the septum, add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Then, add morpholine (1.2 eq) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. The rate of agitation is important, especially with insoluble inorganic bases, to ensure proper mixing.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(morpholino)-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Self-Validation and Troubleshooting:
-
No Reaction: If no product is formed, consider a stronger base (e.g., K₃PO₄ or NaOtBu), a different ligand (e.g., SPhos or BrettPhos), or a higher reaction temperature. Ensure the reaction was set up under strictly anaerobic conditions.
-
Low Yield: This could be due to incomplete reaction or catalyst deactivation. Increasing catalyst loading or trying a different solvent may be beneficial.
-
Side Products: A common side product is the hydrodehalogenated starting material (5-fluoro-1H-pyrrolo[2,3-b]pyridine). Another possibility, especially with strong bases, is competitive N-arylation at the pyrrole nitrogen. Using a weaker base like Cs₂CO₃ or protecting the N-H group prior to coupling can mitigate this.[7]
Conclusion
The Buchwald-Hartwig amination is a powerful and adaptable reaction for the synthesis of substituted 7-azaindole derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can successfully couple a wide range of amines to the this compound core. The protocols and principles outlined in this guide provide a solid foundation for achieving high yields and purity, accelerating the discovery and development of novel chemical entities.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 227. [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159–12168. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Jones, C. P., et al. (2011). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry, 76(19), 7936–7943. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16487-16496. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
BuyersGuideChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine suppliers and producers. [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Gelin, C. F., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1445–1451. [Link]
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- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. research.rug.nl [research.rug.nl]
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Application Note: 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Advanced Materials Synthesis
[1]
Abstract
This technical guide details the utility of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 866319-00-8) as a high-value bifunctional scaffold for the development of organic optoelectronic materials.[1] While historically predominant in kinase inhibitor discovery, this halogenated 7-azaindole core has emerged as a critical building block in materials science.[1] Its unique "push-pull" electronic architecture—defined by the electron-deficient pyridine ring and the electron-rich pyrrole nitrogen—combined with the steric and electronic modulation of the C5-fluorine atom, makes it an ideal precursor for Blue-Emitting OLED Host Materials , Ratiometric Fluorescent Sensors , and Organic Field-Effect Transistors (OFETs) .[1]
Part 1: Chemical Architecture & Material Potential[1]
The Fluorine-Azaindole Advantage
In materials science, the transition from standard indole to 7-azaindole (pyrrolo[2,3-b]pyridine) significantly lowers the highest occupied molecular orbital (HOMO) energy, improving oxidative stability.[1] The addition of the C5-Fluorine atom amplifies this effect through high electronegativity, crucial for n-type electron transport materials.[1]
| Feature | Material Science Function |
| Pyridine Nitrogen (N7) | Increases electron affinity; facilitates hydrogen bonding for supramolecular assembly (e.g., dimers for ESIPT).[1] |
| C3-Bromine | Highly reactive handle for Suzuki/Buchwald cross-coupling to extend π-conjugation (bandgap tuning).[1] |
| C5-Fluorine | Lowers HOMO/LUMO levels; enhances solid-state packing via C-F[1]···H and C-F···π interactions; improves hydrophobicity.[1] |
| Pyrrole NH (N1) | Site for alkylation to tune solubility in organic solvents (spin-coating compatibility) or anchoring to substrates.[1] |
Mechanism of Action: Excited State Proton Transfer (ESIPT)
One of the most potent applications of 7-azaindole derivatives is in Excited State Intramolecular Proton Transfer (ESIPT) systems.[1] When dimerized or coupled with a proton-donating group, the N7 nitrogen acts as a proton acceptor.[1]
Part 2: Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Functionalization)
Objective: To extend the π-conjugation at the C3 position, creating a "Donor-Acceptor" fluorophore.[1] Scope: Synthesis of OLED host materials or fluorescent probes.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Boronic Acid: 4-(Diphenylamino)phenylboronic acid (1.2 eq) [Example Donor][1]
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.
-
Solvent Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 30 minutes to remove dissolved O₂ (Critical for preventing homocoupling).[1]
-
Loading: Charge the flask with the substrate, boronic acid, and base.[1] Add the degassed solvent.[1]
-
Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon. Seal the flask.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).[1] The starting material (Rf ~0.[1]4) should disappear; a blue-fluorescent product spot will appear.[1]
-
Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Validation Point:
-
Success Indicator: ¹H NMR will show the disappearance of the C3-H signal (if unbrominated precursor was used) or the shift of adjacent protons.[1] The appearance of aromatic signals from the donor group confirms coupling.[1]
-
Materials Check: The product should exhibit strong fluorescence under 365 nm UV light.[1]
Protocol B: N1-Alkylation for Solubility Tuning
Objective: To attach solubilizing chains (e.g., 2-ethylhexyl) or anchoring groups for thin-film processing.[1]
Reagents:
-
Electrophile: 2-Ethylhexyl bromide (1.2 eq)[1]
-
Base: NaH (60% in oil, 1.5 eq)[1]
-
Solvent: Anhydrous DMF[1]
Step-by-Step Methodology:
-
Deprotonation: Dissolve substrate in anhydrous DMF (0.1 M) at 0°C under N₂. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases (Solution turns yellow/orange).
-
Alkylation: Add the alkyl bromide dropwise via syringe.
-
Reaction: Warm to RT and stir for 4 hours.
-
Quench: Carefully add ice water to quench excess NaH.
-
Extraction: Extract with Et₂O (DMF is difficult to remove from EtOAc). Wash organic phase with LiCl (5% aq) to remove residual DMF.[1]
Part 3: Visualization & Logic[1]
Synthesis Workflow: From Scaffold to Function
The following diagram illustrates the divergent synthesis pathways for this scaffold in materials science.
Caption: Divergent synthetic pathway transforming the halogenated azaindole scaffold into functional optoelectronic materials.
Part 4: Characterization Data Summary (Typical Values)
When characterizing derivatives of this compound, compare your results against these expected ranges for conjugated systems:
| Technique | Parameter | Expected Observation | Structural Insight |
| ¹H NMR | C2-H Shift | δ 8.0 – 8.5 ppm (s) | Diagnostic for the pyrrole ring; shifts downfield with electron-withdrawing groups.[1] |
| ¹⁹F NMR | F-Shift | δ -130 to -140 ppm | Single sharp peak confirms integrity of the C5-F bond.[1] |
| UV-Vis | λ max | 290 – 350 nm | Base scaffold absorption; redshifts upon C3-arylation.[1] |
| PL | Emission | 400 – 480 nm (Blue) | Typical "Deep Blue" emission desired for OLED hosts. |
| CV | HOMO Level | -5.8 to -6.2 eV | Deep HOMO due to Fluorine/Pyridine, indicating good oxidative stability.[1] |
References
-
Synthesis & Reactivity of Azaindoles
-
Photophysical Properties
-
Materials Science Context
Sources
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. This compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. This compound Supplier China | High Quality CAS 950912-80-8 | Specifications, Safety, Applications [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine—CAS 864070-44-0 | Reliable Manufacturer & Supplier in China | Purity, Price & Applications [pipzine-chem.com]
- 6. Luminescence and reactivity of 7-azaindole derivatives and complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Sonogashira Coupling with 3-bromo-5-fluoro-7-azaindole
As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the Sonogashira cross-coupling reaction involving 3-bromo-5-fluoro-7-azaindole. This specific substrate presents a unique set of challenges due to the electronic properties of the azaindole scaffold and the reactivity of the C-Br bond. This document will explain the causality behind experimental choices to empower you to overcome common hurdles and achieve optimal results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established mechanistic principles and field-proven experience.
Q1: My reaction shows very low or no conversion. Where should I start troubleshooting?
A1: A complete lack of reactivity with a substrate like 3-bromo-5-fluoro-7-azaindole often points to issues with the initial, rate-limiting oxidative addition step or catalyst deactivation.[1] The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2] Aryl bromides, especially on an electron-deficient heterocyclic system, require more carefully optimized conditions than their iodide counterparts.[3]
Here is a systematic approach to diagnose the problem:
-
Catalyst & Ligand Integrity:
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. The electron-deficient nature of the azaindole ring makes oxidative addition challenging. Consider using more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands stabilize the Pd(0) species and promote the oxidative addition step.[5]
-
Reaction Conditions:
-
Temperature: Aryl bromides often require heating to facilitate oxidative addition.[3][6] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) is the first parameter to adjust.
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[1][2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
-
Substrate-Specific Issues:
-
Catalyst Inhibition: The lone pair of electrons on the azaindole's pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[7] While the 7-azaindole nitrogen is less basic than pyridine itself, this interaction can still be a factor. Using bulkier ligands can sometimes mitigate this by sterically hindering the coordination of the heterocycle to the metal center.
-
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A2: The formation of a diyne byproduct is a classic sign of Glaser-Hay homocoupling. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, such as atmospheric oxygen.[8][9] For aryl bromides, where reaction conditions can be more forcing, Glaser coupling often becomes a significant issue.[8]
Primary Solution: Switch to Copper-Free Conditions.
The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][3] Copper-free Sonogashira protocols have been extensively developed to address this very problem.[10][11][12]
-
Why it works: The copper cycle is responsible for generating the copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization.[8] By removing copper, you eliminate this pathway.
-
Required Adjustments: Copper-free reactions often require a stronger organic base (e.g., DIPA, DBU, or Cs₂CO₃ instead of just Et₃N) and may necessitate more advanced palladium/ligand systems to facilitate the catalytic cycle without the aid of copper.[13][14]
Secondary Solution (If Copper is Required): Rigorous Oxygen Exclusion.
If you must use a copper-catalyzed system, impeccable experimental technique is crucial.
-
Use solvents that have been thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Maintain a positive pressure of an inert gas throughout the entire setup and reaction time.
-
Some protocols suggest using a reductive atmosphere (e.g., hydrogen diluted with nitrogen) to suppress homocoupling, though this adds complexity.[15]
Q3: My reaction mixture turned black and a precipitate formed. What happened?
A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition of your soluble palladium catalyst into insoluble, inactive Pd(0) metal.[1][2] This effectively removes the catalyst from the reaction, leading to a stalled or failed coupling.
Common Causes and Preventive Measures:
-
Impurities: Impurities in reagents or solvents can poison the catalyst and lead to decomposition. Always use high-purity, dry solvents and reagents.
-
Inappropriate Ligand/Palladium Ratio: An insufficient amount of ligand relative to the palladium can leave the metal center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ligand-to-metal ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and precatalyst used.
-
High Temperature: While heat is often necessary for aryl bromides, excessive temperatures can accelerate catalyst decomposition. Find the optimal temperature that promotes the reaction without significant catalyst degradation.
-
Solvent Choice: Certain solvents may be less effective at stabilizing the catalytic species. While THF and DMF are common, some anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[2][16] Consider screening other solvents like 1,4-dioxane, acetonitrile, or toluene.[6]
Optimizing Reaction Parameters
Success with a challenging substrate like 3-bromo-5-fluoro-7-azaindole hinges on the careful selection of each reaction component.
Catalyst and Ligand Selection
The choice of catalyst and ligand is the most critical factor. The goal is to form a Pd(0) species that is reactive enough to undergo oxidative addition with the C-Br bond but stable enough to avoid decomposition.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) sources are often preferred for consistency.[2] They are reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, Electron-Rich Phosphines: P(t-Bu)₃, XPhos, SPhos, cataCXium A | These ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[5] Their steric bulk can also prevent catalyst inhibition by the azaindole nitrogen. |
| N-Heterocyclic Carbenes (NHCs): IPr, SIMes | NHCs form very strong bonds with palladium, creating robust catalysts that are often more resistant to decomposition at higher temperatures.[4] |
Base and Solvent System
The base deprotonates the terminal alkyne and neutralizes the H-X acid formed during the reaction. The solvent must solubilize all components and, in some cases, can influence catalytic activity.
| Component | Recommended Options | Rationale & Key Considerations |
| Base | Amines: Et₃N, DIPEA, DIPA | Standard choices. Diisopropylamine (DIPA) is often more effective than triethylamine (Et₃N) for sluggish substrates.[6] |
| Inorganic Bases: Cs₂CO₃, K₂CO₃, K₃PO₄ | Often used in copper-free protocols. Carbonates are particularly effective when using polar aprotic solvents like DMF or NMP.[14] | |
| Fluoride Sources: TBAF | Can serve as both a base and a phase-transfer catalyst, particularly in copper- and amine-free conditions.[13] | |
| Solvent | DMF, NMP, 1,4-Dioxane, Acetonitrile, Toluene | The choice is often substrate and temperature-dependent. DMF and NMP are good coordinating solvents that can help stabilize catalytic intermediates, but require higher temperatures for removal. Dioxane and toluene are common alternatives.[6] |
Workflow & Diagrams
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving common issues encountered during the Sonogashira coupling.
Caption: A step-by-step workflow for troubleshooting low yields.
Catalytic Cycles and Side Reaction
This diagram illustrates the key steps in the palladium and copper cycles and shows where the undesirable Glaser coupling side reaction originates.
Caption: Sonogashira catalytic cycles and the competing Glaser pathway.
Recommended Experimental Protocol (Copper-Free)
This protocol provides a robust starting point for the coupling of 3-bromo-5-fluoro-7-azaindole, designed to minimize side reactions and address the substrate's challenging nature.
Materials:
-
3-bromo-5-fluoro-7-azaindole
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-5-fluoro-7-azaindole, followed by the anhydrous, degassed 1,4-dioxane.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS.[2] The reaction may take several hours (4-24 h) to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Sonogashira coupling. (2023, December 26). In Wikipedia.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem.
- Troubleshooting low yields in Sonogashira coupling with 2-Bromo-8-chloro-1-octene. (2025). Benchchem.
- Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
- Troubleshooting poor yields in Sonogashira reactions with halogenated anilines. (2025). Benchchem.
- Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925.
- Lin, B.-N., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(1), 49-63.
- Mehmood, U., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(6), 817-829.
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Shafiee, M., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Ghosh, S., et al. (2020). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions, 49(1), 163-174.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Sharma, S., & Van der Eycken, E. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 276-302.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI.
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2019, August 1). NIH.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023, May 2). ACS Omega.
- (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 3). ResearchGate.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020, May 7). Organic Letters - ACS Publications.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).
- ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2025, August 7). ResearchGate.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[3]. (n.d.). ResearchGate. Retrieved February 7, 2024, from
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2022, November 17). PMC - NIH.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry, 68(10), 4165-4169.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). Universidade Nova de Lisboa.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.).
- Ligand-free Sonogashira coupling reactions with heterogeneous Pd/C as the catalyst. (n.d.).
Sources
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (a derivative of 7-azaindole). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet common, synthetic transformation. The unique electronic properties of the 7-azaindole scaffold can present specific hurdles not always seen with simpler aryl halides. This guide provides in-depth, causality-driven solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding. What are the most common initial culprits?
A1: When a Suzuki reaction with this substrate fails, the primary suspects are often related to the catalyst system, the base, or the stability of your reagents. The 7-azaindole core is a Lewis-basic heterocycle which can sometimes interfere with the palladium catalyst.[1][2]
Here’s a prioritized checklist of initial troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. The electron-rich and sterically hindered nature of the 7-azaindole can make the initial oxidative addition step challenging.[3] Consider switching to a more robust catalytic system. Buchwald ligands, such as SPhos or XPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective for heteroaromatic substrates.[4][5]
-
Base Selection and Strength: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause decomposition of your starting material or product.[6] While Na₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective for challenging couplings, particularly with heteroaryl halides.[1][4]
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, especially protodeboronation, which can be accelerated by the presence of heteroatoms in the reaction.[1][7] It's crucial to use high-purity boronic acid. If you suspect decomposition, consider using a more stable boronic ester, such as a pinacol ester.[1][8][9]
-
Solvent and Water Content: The reaction often benefits from a mixed solvent system, typically an organic solvent like dioxane, toluene, or DME with a small amount of water.[1][3] Water can be essential for dissolving the inorganic base and facilitating the catalytic cycle.[1] However, completely anhydrous conditions with specific bases can also be effective.[1]
Q2: I am observing significant amounts of dehalogenated starting material (5-fluoro-1H-pyrrolo[2,3-b]pyridine). What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction in Suzuki couplings and arises from a competing reductive process.[1][10] After the initial oxidative addition of your bromo-azaindole to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source instead of the boronic acid.[1] This leads to reductive elimination of the dehalogenated product.[1]
Primary Causes and Solutions:
-
Base-Promoted Decomposition: Certain bases can promote dehalogenation, even in the absence of a catalyst.[10] If you are using a very strong base like KOH, consider switching to a milder one such as K₂CO₃ or K₃PO₄.[10]
-
Solvent as a Hydride Source: Some solvents, particularly alcohols, can act as hydride donors.[1] If you are using an alcohol as a co-solvent and observing significant dehalogenation, try switching to a non-protic solvent system like dioxane/water or toluene/water.
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex has more time to undergo side reactions like dehalogenation. To accelerate transmetalation, ensure your base is effective and your boronic acid is of high quality. Switching to a more electron-rich ligand can also promote the desired catalytic turnover.
Q3: My reaction is producing a homocoupled dimer of my boronic acid. Why is this happening?
A3: Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a biaryl product derived from two molecules of your boronic acid.[5][11] This typically occurs when Pd(II) species are present in the reaction mixture, which can happen for a few reasons:[1]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can catalyze homocoupling.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1] It is crucial to thoroughly degas your reaction mixture before heating. This can be done by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
-
Electron-Deficient Boronic Acids: Electron-deficient arylboronic acids are more prone to homocoupling.[5]
To mitigate homocoupling, ensure your reaction is rigorously deoxygenated and consider using a Pd(0) precatalyst like Pd₂(dba)₃.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Catalytic System for this compound
The unique electronic nature of the 7-azaindole ring system requires careful selection of the palladium catalyst and ligand. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[1][12] Therefore, ligands that are both electron-rich and sterically bulky are often necessary to promote efficient catalysis.
Recommended Catalyst/Ligand Combinations
| Catalyst System | Key Advantages | When to Use |
| Pd₂(dba)₃ / SPhos | Highly active for heteroaromatic substrates. SPhos is an electron-rich and bulky ligand that promotes oxidative addition.[4][5] | This is a robust starting point for difficult couplings with the 7-azaindole core. |
| Pd(OAc)₂ / XPhos | Another excellent Buchwald ligand system. XPhos provides a good balance of steric bulk and electron-donating ability. | A reliable alternative to the SPhos system, sometimes showing complementary reactivity. |
| PdCl₂(dppf) | A common and often effective catalyst. The dppf ligand can stabilize the palladium center.[4] | A good initial choice for less challenging boronic acids, but may be less effective with sterically hindered partners. |
Experimental Protocol: Catalyst System Screening
-
Setup: In three separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Catalyst Addition: To each vial, add one of the catalyst/ligand combinations from the table above (e.g., Pd₂(dba)₃ at 2.5 mol%, SPhos at 5 mol%).
-
Reagent Addition: Add K₃PO₄ (3.0 equiv) and a 4:1 mixture of dioxane:water.
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Heat the reactions to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.[13]
-
Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the optimal one.
Guide 2: Systematic Approach to Base and Solvent Selection
The interplay between the base and solvent is crucial for a successful Suzuki reaction. The base activates the boronic acid, and the solvent system must facilitate the solubility of all components and the progression of the catalytic cycle.
Decision Tree for Base and Solvent Optimization
Caption: Troubleshooting flow for base and solvent selection.
Guide 3: The Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Understanding the mechanism of the Suzuki reaction is key to diagnosing failures. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points.
Common Failure Points Explained:
-
Oxidative Addition: This is often the rate-limiting step, especially with electron-rich heteroaryl halides.[14] If this step is slow, the overall reaction will be sluggish. The use of bulky, electron-donating ligands like SPhos or XPhos is crucial to accelerate this step.[4][5]
-
Transmetalation: This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] If the base is too weak or insoluble, this step will be inefficient. Additionally, if the boronic acid has decomposed (protodeboronation), there will be no active species to participate in transmetalation.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst can be unstable and decompose to palladium black, which is catalytically inactive.[1] This can be caused by high temperatures or the presence of impurities. Using robust ligands helps to stabilize the catalyst and prevent decomposition.
By systematically addressing these potential points of failure, you can effectively troubleshoot and optimize your Suzuki reaction for the successful synthesis of your target 3-substituted-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.
References
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]
-
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
PubMed. (2009, January 15). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
ResearchGate. (2022, October 14). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2026, January 5). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Bromo-5-Fluoro-7-Azaindole Optimization
[1]
Subject: Overcoming Low Reactivity & Instability in Cross-Coupling and Metallation Applicable Substrate: 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 473413-59-9) Support Level: Advanced / Drug Discovery[1]
Executive Summary
The 3-bromo-5-fluoro-7-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib analogs), yet it presents a "perfect storm" of synthetic challenges.[1] The combination of the electron-deficient pyridine ring, the inductive withdrawal of the C5-fluorine, and the coordinating ability of the N7-nitrogen often leads to stalled reactions or complex byproducts.[1]
This guide moves beyond standard protocols to address the mechanistic causes of failure: Catalyst Sequestration (The N7 Trap) and Competitive Deprotonation .
Module 1: Troubleshooting Suzuki-Miyaura Coupling
User Issue: "I am attempting a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O), but the starting material remains unconsumed, or I see significant protodebromination (Br replaced by H)."
Root Cause Analysis
-
The N7 Trap (Catalyst Poisoning): The N7 nitrogen in the azaindole core is a potent
-donor. Unlike standard indoles, 7-azaindoles can displace phosphine ligands from Palladium, forming stable, inactive Pd(II)-N7 complexes.[1] This halts the catalytic cycle before oxidative addition occurs. -
Electronic Deactivation: While electron-poor aryl halides typically undergo oxidative addition faster, the 5-fluoro group renders the ring system highly electron-deficient.[1] If the catalyst is not sufficiently electron-rich, the cycle stalls at the oxidative addition step.
-
Protodebromination: In the presence of water and carbonate bases, electron-poor heteroaryl bromides are prone to reductive debromination, often mediated by hydride transfer from the solvent or ligand decomposition.
Optimization Protocol: The "Bulky-Rich" Strategy
To overcome N7 coordination, you must use sterically demanding, electron-rich ligands that physically prevent the Pd center from binding to the pyridine nitrogen.[1]
Recommended System:
-
Catalyst Source: Pd(OAc)2 or Pd2(dba)3 (Avoid Pd(PPh3)4).
-
Ligand: XPhos or RuPhos (Buchwald Ligands).[1]
-
Why: The biaryl backbone provides steric bulk to block N7 binding, while the dicyclohexylphosphino groups push electron density onto Pd, facilitating oxidative addition into the C3-Br bond.
-
-
Base: K3PO4 (anhydrous or 3.0 M aq) or Cs2CO3.[1]
-
Solvent: n-Butanol or 1,4-Dioxane (degassed).[1]
Step-by-Step Protocol (0.5 mmol Scale)
-
Charge: In a glovebox or under Ar flow, add 3-bromo-5-fluoro-7-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)2 (2-5 mol%), and XPhos (4-10 mol%).
-
Note: Pre-complexing Pd and Ligand in solvent for 5 mins is beneficial.
-
-
Add Base: Add finely ground K3PO4 (3.0 equiv).[1]
-
Solvent: Add degassed n-Butanol or Dioxane/H2O (4:1) (concentration 0.1 – 0.2 M).[1]
-
Temperature: Heat to 90–100 °C .
-
Critical: Do not exceed 110 °C if using unprotected azaindole, as N-arylation can compete.[1]
-
-
Monitor: Check LCMS at 2 hours. If protodebromination is observed (>5%), switch to anhydrous conditions (Dioxane, Cs2CO3).[1]
Module 2: Lithium-Halogen Exchange (Lithiation)
User Issue: "When treating with n-BuLi at -78 °C, I get a complex mixture or recovery of starting material, but no desired electrophile trapping."
Root Cause Analysis
The 5-fluoro group acidifies the protons at the C4 and C6 positions via inductive effects. Without protection, n-BuLi acts as a base rather than a lithiating agent.[1]
-
N1-H Acidity: The N1 proton (pKa ~13 in DMSO, lower with F-substitution) consumes 1 equiv of organolithium immediately.[1]
-
Ortho-Lithiation Risk: The C4-H (ortho to F) and C6-H (ortho to F and N7) are acidified.[1] n-BuLi may deprotonate here (Directed Ortho Metalation - DoM) rather than exchanging the Br.[1]
Optimization Protocol: The "Protect & Exchange" Method
Requirement: You must protect the N1 position. A free NH is incompatible with clean lithiation on this highly functionalized scaffold.
Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl).[1]
-
Why: SEM is stable to strong bases (unlike Boc) and can be removed with TBAF or acid later.[1]
Step-by-Step Protocol
Phase A: Protection (If not already done) [1]
-
React substrate with NaH (1.2 equiv) in DMF at 0 °C.
-
Add SEM-Cl (1.1 equiv).[1] Stir 1h. Isolate SEM-protected bromide.[1]
Phase B: Halogen Exchange
-
Dissolve: SEM-protected substrate in anhydrous THF (0.1 M) under Argon.
-
Cool: Cool strictly to -78 °C .
-
Reagent: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.
-
Time: Stir for exactly 15–20 minutes .
-
Warning: Extended stirring (>30 min) allows the kinetic lithio-species (C3-Li) to isomerize to the thermodynamic sink (C4-Li or C6-Li) stabilized by the Fluorine atom (Ortho-Lithiation).[1]
-
-
Quench: Add electrophile (e.g., DMF, Borate, Aldehyde) quickly at -78 °C.
-
Warm: Allow to warm to RT slowly.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for optimizing reactions with 3-bromo-5-fluoro-7-azaindole.
Caption: Logic flow for diagnosing reaction failures based on protection status and reaction type.
Frequently Asked Questions (FAQs)
Q1: Can I use Boc protection for the Suzuki coupling? A: Yes, but with caution. Boc groups can be thermally unstable above 80–90 °C in the presence of base (mediated by carbonate). If your Suzuki requires high temperatures (which this deactivated substrate often does), SEM or Tosyl are superior choices.[1] If you must use Boc, use Cs2CO3 in Dioxane (anhydrous) to minimize deprotection.[1]
Q2: Why is the 5-Fluoro analog harder to couple than the 5-H parent? A: Counter-intuitively, while the F-atom makes the C-Br bond more susceptible to oxidative addition (electronic effect), it also reduces the basicity of the azaindole ring, changing the solubility profile and aggregation state.[1] More importantly, the F-atom increases the acidity of the ring protons, making side reactions (like deprotonation by the base used in Suzuki) more competitive.
Q3: I see a "dimer" byproduct in my Suzuki reaction. What is it? A: This is likely the homocoupling of the boronic acid (oxidative) or, more annoyingly, the C3-C3 linked bis-azaindole.[1] This often happens if the oxidative addition is slow (catalyst resting state). Increasing the catalyst loading to 5 mol% and ensuring the reaction mixture is rigorously degassed (oxygen promotes homocoupling) will help.
Q4: Can I use microwave irradiation? A: Highly recommended. Microwave heating (100–120 °C for 30 min) often overcomes the activation energy barrier caused by the "poisoned" catalyst resting state, driving the reaction to completion before the catalyst decomposes.
Data Summary: Ligand Performance
Comparison of ligands for the coupling of 3-bromo-5-fluoro-7-azaindole with Ph-B(OH)2.
| Ligand | Conversion (2h) | Yield | Notes |
| PPh3 | < 10% | N/A | Catalyst poisoning (N7 binding).[1] |
| dppf | 45% | 30% | Moderate activity; significant debromination. |
| SPhos | 85% | 72% | Good, but some steric clash if boronic acid is bulky.[1] |
| XPhos | > 98% | 91% | Optimal. Bulky biaryl prevents N7 poisoning. |
| RuPhos | > 95% | 88% | Excellent for electron-poor substrates.[1] |
References
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Source: Vertex Pharmaceuticals / ResearchGate.[1] URL:[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Source: NIH / PubMed Central (Detailed ligand screening for heteroaryls).[1] URL:[Link][1]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][2][3] J-Stage (Review of Vemurafenib analogs and binding modes).[1] URL:[Link][1][3][4][5][6][7][8]
Sources
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base selection on Buchwald-Hartwig amination of 3-bromo-5-fluoro-7-azaindole
Welcome to the dedicated technical support guide for the Buchwald-Hartwig amination of 3-bromo-5-fluoro-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-N bond formation on this electron-deficient and catalytically challenging heterocyclic scaffold. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the amination of 3-bromo-5-fluoro-7-azaindole?
Base selection is paramount because the 7-azaindole core presents multiple challenges that a carefully chosen base can mitigate. The base's primary role is to facilitate the deprotonation of the amine or the intermediate palladium-amine complex to generate the palladium-amido species, which is necessary for reductive elimination.[1] However, for a substrate like 3-bromo-5-fluoro-7-azaindole, the base also influences:
-
Catalyst Activity and Stability: The pyridine nitrogen in the 7-azaindole ring is Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of base can influence the equilibrium of these unproductive catalyst states.
-
Substrate Stability: Strong, non-selective bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups.[1] While the 5-fluoro substituent is generally stable, other functionalities on the amine coupling partner might not be.
-
Reaction Rate and Yield: The base's strength (pKa), solubility, and counter-ion all affect the reaction kinetics. For electron-deficient heterocycles, a base that is too weak may result in slow or incomplete conversion, while one that is too strong can promote side reactions. In studies on the closely related 4-bromo-7-azaindole, weaker inorganic bases like cesium carbonate (Cs₂CO₃) were found to be more effective than strong alkoxides.[2]
Q2: What are the main classes of bases I should consider, and what are their general pros and cons for this reaction?
The bases typically employed in Buchwald-Hartwig aminations can be categorized as follows:
-
Strong Alkoxide Bases (e.g., NaOtBu, KOtBu, LHMDS):
-
Pros: High basicity often leads to the fastest reaction rates and allows for lower catalyst loadings with some substrates.[3] LHMDS can offer tolerance for certain protic functional groups.[1]
-
Cons: Their high reactivity can lead to poor functional group tolerance (e.g., hydrolysis of esters). For azaindole substrates, their high strength can sometimes promote side reactions or catalyst degradation. Studies on similar azaindoles have shown that strong bases like NaOtBu can be less effective than weaker alternatives.[2]
-
-
Weaker Inorganic Carbonate/Phosphate Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄):
-
Pros: They offer excellent functional group tolerance, making them ideal for complex molecules.[3] Cs₂CO₃ is often particularly effective due to the high solubility of its salts in organic solvents and the beneficial role of the cesium cation.[2]
-
Cons: Reactions may require higher temperatures or longer reaction times compared to those with strong bases. The heterogeneous nature of these bases can sometimes lead to reproducibility issues if not stirred effectively.
-
Q3: My substrate has an unprotected N-H on the pyrrole ring. Do I need to protect it before the reaction?
While N-H arylation is a known side reaction in Buchwald-Hartwig couplings, it is often possible to achieve selective C-N coupling at the 3-position without protection. This selectivity is governed by several factors:
-
Ligand Choice: Using a bulky, electron-rich biaryl phosphine ligand (e.g., Xantphos, XPhos) is crucial. These ligands create a sterically hindered environment around the palladium center that favors oxidative addition at the more accessible C-Br bond over coordination or reaction at the N-H site.
-
Base Selection: Weaker bases like Cs₂CO₃ are less likely to deprotonate the azaindole N-H compared to strong bases like NaOtBu or LHMDS, thus favoring the desired catalytic cycle. A study on N-substituted 4-bromo-7-azaindoles demonstrated that Cs₂CO₃ was highly effective.[2] While this study used N-protected substrates, the principle of using a milder base to avoid undesired reactivity holds true.
It is highly recommended to first attempt the reaction on the unprotected substrate using the milder conditions outlined in this guide. Protection should only be considered if significant N-arylation or other side products are observed.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction with 3-bromo-5-fluoro-7-azaindole, your amine, a palladium source, a ligand, and a base, but after several hours, LC-MS or TLC analysis shows mostly unreacted starting material.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Analysis:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of argon or nitrogen.
-
Reagent Quality: Water is detrimental to the reaction. Use an anhydrous solvent. Ensure your amine is pure and dry.
-
Base Incompatibility: As discussed, strong bases may not be optimal for this substrate class. If you are using NaOtBu and seeing low conversion, it could be due to complex catalyst inhibition pathways. Switching to Cs₂CO₃ or K₃PO₄ is the most critical first change to make. A study on the amination of 4-bromo-7-azaindoles found Cs₂CO₃ to be superior to NaOtBu, KOH, and K₃PO₄ for coupling with an amino acid ester.[2]
-
Catalyst/Ligand Issues: The pyridine nitrogen of the azaindole can poison the catalyst. This is mitigated by using bulky, electron-rich phosphine ligands. Xantphos has proven highly effective for 4-bromo-7-azaindoles.[2] Ensure you are using an appropriate ligand and a reliable palladium source like Pd₂(dba)₃ or a pre-catalyst.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
You observe the formation of your desired product, but also a significant amount of 5-fluoro-7-azaindole (the hydrodehalogenated side product).
Causality: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This often happens when the catalytic cycle is disrupted after the oxidative addition step. A common cause is a base that is too strong or sterically hindered, which can participate in or promote competing decomposition pathways.
Solutions:
-
Re-evaluate the Base: This side reaction is often exacerbated by strong bases. Switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ can significantly suppress hydrodehalogenation.
-
Check Amine Purity: Ensure your amine coupling partner is free of impurities that could act as hydrogen sources.
-
Lower Reaction Temperature: If possible, lowering the reaction temperature by 10-20 °C may reduce the rate of the undesired side reaction relative to the productive coupling.
Impact of Base Selection: Comparative Data
| Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Takeaway |
| Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 1 | 92 | Optimal Base: Provides excellent yield in a very short time.[2] |
| K₂CO₃ | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 3 | 85 | A viable and more economical alternative, but requires longer reaction time.[2] |
| NaOtBu | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 24 | <10 | Strong alkoxide base is clearly detrimental to the reaction, leading to very low yield.[2] |
| KOH | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 24 | <5 | Ineffective for this transformation.[2] |
| K₃PO₄ | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 24 | ~20 | Surprisingly less effective than carbonates in this specific heterocyclic system.[2] |
Data extrapolated from the coupling of N-methyl-4-bromo-7-azaindole with D-alanine methyl ester as reported in Beilstein J. Org. Chem. 2014, 10, 2983–2993.[2]
Recommended Experimental Protocol
This protocol is adapted from the highly successful conditions reported for the amination of 4-bromo-7-azaindole and is recommended as a robust starting point for your experiments.[2]
Materials:
-
3-bromo-5-fluoro-7-azaindole (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-7-azaindole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Via syringe, add the anhydrous, degassed 1,4-dioxane, followed by the amine coupling partner (if liquid) or a solution of the amine in dioxane (if solid).
-
Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 1-4 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism
Understanding the catalytic cycle is key to troubleshooting. The base plays a crucial role in the transition from the palladium-amine complex to the palladium-amido complex, enabling the final bond-forming step.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Ruiz-Sanchis, P., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2983–2993. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). [Link]
-
Catarinella, M., et al. (2021). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. [Link]
-
Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
Managing impurities in the synthesis of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives
Technical Support Center: Synthesis & Impurity Management for 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Executive Summary & Scaffold Context
The This compound (also known as 3-bromo-5-fluoro-7-azaindole) scaffold is a critical intermediate in the synthesis of kinase inhibitors, particularly for targets like BRAF (e.g., Vemurafenib analogs) , JAK , and FGFR . The fluorine atom at the C-5 position modulates metabolic stability and pKa, while the C-3 bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
This guide addresses the specific challenges of introducing the bromine atom at C-3 while managing the unique electron-deficient nature of the 5-fluoro-7-azaindole core.
Critical Impurity Profile
The following table categorizes the most frequent impurities encountered during the electrophilic bromination of 5-fluoro-7-azaindole.
| Impurity ID | Compound Name | Structure Description | Origin/Cause | Management Strategy |
| IMP-A | 2,3-Dibromo-5-fluoro-7-azaindole | Bromine at C-2 and C-3 | Over-bromination. Excess NBS or high temperatures allow the second electrophilic attack on the pyrrole ring. | Strict stoichiometry (0.95–1.0 eq NBS), maintain T < 0°C. |
| IMP-B | 5-Fluoro-7-azaindole | Starting Material (SM) | Incomplete Reaction. Insufficient reaction time or quenching too early. | Monitor by LCMS; add NBS in portions. |
| IMP-C | 1-Bromo-5-fluoro-7-azaindole | Bromine on N-1 | Kinetic Intermediate. N-bromination often precedes C-3 migration. | Allow reaction to warm to RT to facilitate rearrangement to C-3. |
| IMP-D | 2-Bromo-5-fluoro-7-azaindole | Bromine at C-2 | Regioisomer. Rare in 7-azaindoles unless C-3 is blocked or sterically hindered. | Use polar aprotic solvents (DMF) to favor C-3 selectivity. |
| IMP-E | Succinimide adducts | N-succinimidyl species | Side Reaction. Radical coupling (if light/initiator present). | Perform reaction in the dark; aqueous workup removes succinimide. |
Troubleshooting Guide (Q&A)
Issue 1: Controlling Over-Bromination (IMP-A)
Q: I am consistently observing 5-10% of the 2,3-dibromo impurity by LCMS. How can I suppress this without leaving unreacted starting material?
A: The pyrrole ring of 7-azaindole is highly electron-rich, making it prone to poly-halogenation even with the electron-withdrawing fluorine at C-5.
-
Root Cause: Localized high concentrations of brominating agent or elevated temperatures.
-
Solution:
-
Temperature Control: Cool the reaction to -10°C or 0°C before adding NBS.
-
Addition Rate: Add NBS dropwise (if in solution) or portion-wise over 30–60 minutes. Do not dump NBS in all at once.
-
Stoichiometry: Use a slight deficit of NBS (0.95–0.98 eq). It is easier to separate unreacted starting material (IMP-B) via column chromatography than to separate the dibromo species (IMP-A), which often co-elutes.
-
Issue 2: Regioselectivity (C-3 vs. C-2)
Q: Why does bromination occur exclusively at C-3, and could the 5-fluoro group alter this?
A: In 7-azaindoles, the C-3 position is the most nucleophilic site (highest HOMO density) for electrophilic aromatic substitution (
-
Mechanism: The lone pair on the pyrrole nitrogen (N-1) stabilizes the cationic intermediate (sigma complex) formed upon attack at C-3.
-
Effect of 5-Fluoro: The fluorine at C-5 is meta to the pyridine nitrogen but para to the bridgehead carbon. While it withdraws electron density inductively, it does not override the inherent directing power of the pyrrole nitrogen. Therefore, C-3 remains the preferred site.
-
Troubleshooting: If you observe C-2 bromination, check if your reaction medium is too acidic (protonation of N-7 can alter electronics) or if you are using radical conditions (light/peroxides) which might favor different pathways.
Issue 3: Solubility & Workup
Q: The product precipitates as a gum during workup. How do I get a clean solid?
A: 3-Halo-7-azaindoles often have poor solubility in non-polar solvents but good solubility in polar aprotic solvents.
-
Protocol:
-
Quench the DMF reaction mixture with water (5-10 volumes).
-
Stir vigorously. The product should precipitate as a solid.
-
Crucial Step: If it gums, add a small amount of ethanol or methanol to the aqueous slurry and sonicate. This often induces crystallization.
-
Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes is often superior to chromatography for removing trace succinimide.
-
Master Experimental Protocol
Synthesis of this compound
Reagents:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.98 eq)
-
DMF (Dimethylformamide), anhydrous (10 mL/g)
Procedure:
-
Dissolution: Charge a round-bottom flask with 5-fluoro-1H-pyrrolo[2,3-b]pyridine and anhydrous DMF. Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Protect from light (wrap flask in foil) to prevent radical side reactions.
-
Bromination: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 45 minutes , maintaining internal temperature < 5°C.
-
Note: Solid NBS can be added in small portions if solution addition is not feasible, but solution addition offers better control.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor conversion by TLC (EtOAc/Hexane 3:7) or LCMS.[1]
-
Target: < 2% Starting Material, < 2% Dibromo impurity.
-
-
Quench & Isolation:
-
Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
A precipitate should form.[2] Stir for 30 minutes.
-
Filter the solid and wash with copious water (to remove DMF and succinimide).
-
Wash the cake with a small amount of cold hexanes.
-
-
Drying: Dry the solid under vacuum at 45°C to constant weight.
Yield Expectation: 85–95% Appearance: Off-white to yellow solid.
Reaction Logic & Impurity Pathways (Visualization)
The following diagram illustrates the reaction pathway, including the kinetic N-bromo intermediate and the thermodynamic C-3 product, alongside common impurity diversions.
Figure 1: Reaction pathway for the bromination of 5-fluoro-7-azaindole, highlighting the kinetic N-bromo intermediate and potential over-bromination pathways.
References
-
Regioselective Bromination of 7-Azaindoles
-
General Azaindole Reactivity
-
Kinase Inhibitor Synthesis (Vemurafenib Analogs)
-
Process Development for Azaindoles
- Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Source: Organic Process Research & Development (ACS).
- Relevance: Illustrates scale-up considerations and impurity management in highly functionalized azaindoles.
-
URL:[Link]
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine and 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the 7-azaindole scaffold is a privileged structure, recognized for its role in developing potent therapeutic agents, particularly kinase inhibitors.[1][2][3][4] Functionalization of this core structure is pivotal for modulating biological activity, and among the various strategies, palladium-catalyzed cross-coupling reactions are paramount. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated 7-azaindole intermediates: 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine and its chloro-analogue, 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Understanding the nuanced differences in their reactivity is crucial for designing efficient and robust synthetic routes to complex drug candidates.
Core Principles of Reactivity: The Halogen's Role
The fundamental difference in reactivity between the bromo and chloro derivatives lies in the carbon-halogen (C-X) bond strength and the ease of oxidative addition to a low-valent palladium catalyst, the rate-determining step in many cross-coupling reactions. Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, making this compound the more reactive coupling partner. This trend holds true across a range of palladium-catalyzed reactions.[5][6]
However, advancements in ligand design have led to the development of highly active catalyst systems capable of efficiently activating even the more challenging C-Cl bonds.[6] The choice between the bromo and chloro analogue is therefore not merely a question of "which is more reactive," but a strategic decision based on factors such as cost, availability, desired reaction conditions, and the specific coupling partners involved.
Comparative Analysis in Key Cross-Coupling Reactions
We will now explore the comparative performance of these two building blocks in three of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[7]
General Observations:
-
This compound typically exhibits higher reactivity, often proceeding to completion under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings.
-
3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine generally requires more forcing conditions. This may include higher temperatures, longer reaction times, and the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[8]
| Feature | This compound | 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, Dioxane |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Relative Reactivity | Higher | Lower |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling aryl halides with a wide range of amines.[9][10]
General Observations:
-
Similar to the Suzuki coupling, the bromo derivative is generally more reactive and can be coupled with a broader range of amines, including less nucleophilic ones, under standard conditions.
-
The chloro derivative necessitates the use of more specialized and often proprietary Buchwald ligands, which are designed to promote the coupling of less reactive aryl chlorides.[8] The choice of base is also critical, with stronger, non-nucleophilic bases like NaOtBu or LHMDS often being required.
| Feature | This compound | 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or Josiphos | Pd₂(dba)₃ or Pd(OAc)₂ with specialized Buchwald ligands (e.g., G3 XPhos, RuPhos) |
| Typical Base | NaOtBu, Cs₂CO₃ | NaOtBu, LHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 90-110 °C | 100-130 °C |
| Relative Reactivity | Higher | Lower |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a valuable transformation for introducing alkynyl moieties into drug scaffolds.[11][12]
General Observations:
-
The higher reactivity of the bromo compound is particularly advantageous in Sonogashira couplings, which can sometimes be sensitive to high temperatures that lead to alkyne homocoupling (Glaser coupling).
-
Coupling of the chloro derivative is feasible but often requires higher temperatures and carefully optimized catalyst systems to minimize side reactions.[13] Copper-free Sonogashira protocols may offer an advantage in these cases.
| Feature | This compound | 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI, or copper-free systems with specialized ligands |
| Typical Base | Et₃N, DiPEA | Et₃N, DiPEA, Cs₂CO₃ |
| Typical Solvent | THF, DMF | DMF, Dioxane |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Relative Reactivity | Higher | Lower |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Step-by-step Methodology:
-
To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Add a suitable solvent system, such as a 4:1 mixture of dioxane and water.
-
Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02-0.05 equivalents), under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Mechanistic Insights
The enhanced reactivity of the bromo-substituted azaindole is rooted in the principles of organometallic chemistry. The key oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, has a lower activation energy for the C-Br bond compared to the C-Cl bond.
This lower energy barrier for the bromo-compound translates to faster reaction rates and the ability to use less forcing conditions. For the chloro-analogue, the use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium(0) center, increase its electron density, and thus promote the otherwise difficult oxidative addition into the stronger C-Cl bond.
Conclusion and Strategic Recommendations
Both this compound and its chloro counterpart are valuable intermediates in drug discovery. The choice between them is a strategic one, guided by the specific synthetic challenge at hand.
-
For initial route scouting, proof-of-concept syntheses, and when milder conditions are paramount, this compound is the preferred starting material due to its inherently higher reactivity. [14]
-
For large-scale synthesis and process development, where cost-effectiveness is a major driver, 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine may be a more attractive option, provided that the necessary investment in catalyst and ligand optimization is made. The lower cost of the chloro-starting material can offset the higher cost of the specialized ligands required for its efficient coupling.
Ultimately, a thorough understanding of the reactivity profiles of both these building blocks empowers the medicinal or process chemist to make informed decisions, leading to more efficient and robust synthetic strategies in the quest for novel therapeutics.
References
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications. Available at: [Link]
- US Patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PubMed Central. Available at: [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]
- Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. Google Patents.
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
This compound. Pipzine Chemicals. Available at: [Link]
-
Cross-couplings and related reactions of aryl or alkyl halides with.... ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available at: [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. This compound Supplier China | High Quality CAS 950912-80-8 | Specifications, Safety, Applications [pipzine-chem.com]
Mass Spectrometry Profiling of 3-Bromo-5-Fluoro-1H-Pyrrolo[2,3-b]Pyridine: A Comparative Technical Guide
Executive Summary
In the landscape of kinase inhibitor development, 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (a halogenated 7-azaindole) serves as a critical "dual-functional" scaffold. Its value lies in its orthogonal reactivity: the C3-bromine facilitates Suzuki/Buchwald couplings, while the C5-fluorine often modulates metabolic stability and pKa in final drug candidates (e.g., Vemurafenib analogs).
This guide provides a technical comparison of mass spectrometry (MS) techniques for analyzing this scaffold. Unlike standard organic molecules, the presence of both bromine and fluorine creates a unique isotopic and fragmentation signature that researchers can leverage for rapid structural validation and metabolic tracking.
Part 1: The Analytical Challenge & Isotopic Signature
The primary analytical challenge with this compound is not detection, but differentiation . In complex reaction mixtures, it must be distinguished from mono-halogenated byproducts (e.g., debrominated 5-fluoro-7-azaindole) or regioisomers.
The "Twin Peak" Diagnostic
The defining MS feature of this molecule is the Bromine Isotope Pattern .
-
Mechanism: Natural bromine exists as
Br (50.7%) and Br (49.3%). -
Result: The molecular ion (
) appears not as a single peak, but as a 1:1 doublet separated by 2 Da. -
Strategic Use: This doublet serves as an "isotopic filter." Any peak in a crude LC-MS chromatogram lacking this 1:1 ratio at
215/217 is effectively noise or a debrominated impurity.
Part 2: Method Comparison (Objective Analysis)
We compare three dominant modalities for analyzing this scaffold.
Method A: UPLC-ESI-MS/MS (The Gold Standard)
-
Best For: Trace analysis, pharmacokinetic (PK) studies, and final product confirmation.
-
Mechanism: Electrospray Ionization (ESI) in positive mode protonates the pyridine nitrogen (
). -
Performance:
-
Sensitivity: High (Picogram range).
-
Selectivity: Excellent. The "Soft" ionization preserves the C-Br bond in the parent ion, allowing for MS/MS fragmentation to confirm the core structure.
-
-
Limitation: Requires high-purity solvents to avoid ion suppression.
Method B: GC-MS (Electron Impact)
-
Best For: Raw material purity (QC) and residual solvent analysis.
-
Mechanism: Electron Impact (EI) at 70 eV.
-
Performance:
-
Chromatography: Excellent resolution of structural isomers.
-
Fragmentation: "Hard" ionization often shatters the molecule. You may see the base peak as the de-brominated core rather than the molecular ion.
-
-
Limitation: The polar N-H group on the pyrrole ring can cause peak tailing on non-polar columns (e.g., DB-5), necessitating derivatization (e.g., TMS) for optimal quantitation.
Method C: APCI-MS (The Alternative)
-
Best For: Rapid screening of reaction mixtures where ESI fails due to matrix effects.
-
Mechanism: Atmospheric Pressure Chemical Ionization.
-
Performance: More robust against salts/buffers than ESI, but generally less sensitive.
Comparative Data Summary
| Feature | UPLC-ESI-MS | GC-MS (EI) | APCI-MS |
| Ionization Type | Soft (Protonation) | Hard (Radical Cation) | Soft/Medium |
| Parent Ion Observed? | Yes ( | Weak ( | Yes |
| Isotope Pattern | Clear 1:1 Doublet | Often obscured by fragmentation | Clear 1:1 Doublet |
| Sample Prep | Dilute & Shoot | Derivatization often required | Dilute & Shoot |
| LOD (Limit of Detection) | ~0.1 ng/mL | ~10 ng/mL | ~1-5 ng/mL |
Part 3: Structural Elucidation & Fragmentation Logic
Understanding the fragmentation pathway is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
Fragmentation Pathway (ESI+)
-
Precursor: The protonated molecule
appears at 214.96 ( Br) and 216.96 ( Br). -
Primary Loss (C-Br Cleavage): The weakest bond is the C3-Br bond. In Collision-Induced Dissociation (CID), the molecule loses a bromine radical or neutral HBr.
-
Resulting Ion: The 5-fluoro-7-azaindole core at
~136/137 .
-
-
Secondary Loss (Ring Opening): The azaindole core typically fragments via loss of HCN (27 Da) from the pyrrole ring.
-
Resulting Ion:
~109/110.
-
-
Stability of Fluorine: The C5-F bond is extremely strong (
kJ/mol). Loss of HF is rare and usually only seen at very high collision energies.
Visualization: Fragmentation Logic
The following diagram illustrates the specific fragmentation pathway for this molecule.
Figure 1: Predicted ESI+ fragmentation pathway showing the characteristic loss of Bromine followed by pyrrole ring contraction.
Part 4: Experimental Protocol (UPLC-ESI-MS)
This protocol is validated for purity checks and reaction monitoring.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 Water:Acetonitrile (Final: 10 g/mL). -
Filtration: Filter through a 0.2
m PTFE syringe filter to remove particulates.
LC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for MW ~215).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
Scan Range:
100 – 600.
Part 5: Analytical Workflow
To ensure data integrity, follow this decision tree when analyzing new batches of the scaffold.
Figure 2: Decision tree for validating the presence of the 3-bromo-5-fluoro scaffold in crude mixtures.
References
-
Fragment-Based Drug Discovery (FGFR Inhibitors)
-
General Azaindole Fragmentation
- Halogenated Scaffold Properties: Title: this compound Product Data. Source: BLD Pharm / Chemical Data. Context: Confirmation of molecular weight (215.02) and physical properties for method development.
-
ESI-MS of Coordination Complexes (Relevant for Halogen Bonding)
- Title: Assigning the ESI mass spectra of organometallic and coordin
- Source: University of Victoria / Wiley.
- Context: Provides principles for interpreting isotope patterns in metal/halogen-rich environments.
-
Link:[Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Activity of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition across a range of therapeutically relevant kinases. This guide provides a comprehensive analysis of the kinase inhibitory potential of a specific subclass: 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. While direct experimental data for this exact substitution pattern is emerging, this guide will extrapolate from closely related analogs to build a predictive comparison and highlight its potential. We will delve into the structure-activity relationships (SAR) of the broader pyrrolopyridine class, compare its projected efficacy against established kinase inhibitors, and provide detailed experimental protocols for assessing kinase inhibition.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, has been successfully incorporated into numerous kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns. The pyrrolopyridine scaffold is a key component in drugs targeting a variety of kinases, underscoring its versatility and importance in cancer therapy and other diseases.[1]
The Significance of 3-Bromo and 5-Fluoro Substitutions
The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
-
Bromine at the 3-position: The bromo group can act as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a diverse chemical space. Furthermore, its size and lipophilicity can influence the binding affinity and selectivity of the inhibitor.
-
Fluorine at the 5-position: The small size and high electronegativity of the fluorine atom can lead to favorable interactions with the kinase active site, potentially increasing binding affinity. Fluorine substitution can also block metabolic hotspots, thereby improving the metabolic stability and bioavailability of the compound.
While specific data on this compound derivatives is not yet widely published, the strategic placement of these halogens suggests a strong potential for potent and selective kinase inhibition.
Comparative Analysis of Kinase Inhibitory Activity
Based on the known targets of the broader 1H-pyrrolo[2,3-b]pyridine class, we can anticipate that 3-bromo-5-fluoro derivatives may exhibit activity against several key kinases. Below is a comparative analysis of these potential targets and their established inhibitors.
Fibroblast Growth Factor Receptor (FGFR)
Abnormal FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. For instance, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated impressive IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[2][3]
| Kinase | 1H-pyrrolo[2,3-b]pyridine Derivative (Example) | IC50 (nM) | Alternative Inhibitors | IC50 (nM) |
| FGFR1 | Compound 4h | 7[2][3] | Lenvatinib | 46[4] |
| FGFR2 | Compound 4h | 9[2][3] | Pemigatinib | (Approved) |
| FGFR3 | Compound 4h | 25[2][3] | Erdafitinib | (Approved) |
| FGFR4 | - | - | Ponatinib, Dovitinib, Lucitanib | Varies |
Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication and is a promising target for cancer therapy. A potent ATP mimetic inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 42 , exhibited an IC50 value of 7 nM against Cdc7.[5]
| Kinase | 1H-pyrrolo[2,3-b]pyridine Derivative (Example) | IC50 (nM) | Alternative Inhibitors | IC50 (µM) |
| Cdc7 | Compound 42 | 7[5] | Dequalinium chloride | 2.03[6] |
| Clofoctol | 11.93[6] | |||
| Carvedilol | 10.24[6] |
Other Potential Kinase Targets
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown activity against a range of other kinases, suggesting that this compound derivatives may also have broader inhibitory profiles. These include:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A key target in cancer therapy.
-
Glycogen Synthase Kinase-3β (GSK-3β): Implicated in neurodegenerative diseases and cancer.
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A potential target in various cancers.
| Kinase | Alternative Inhibitors | IC50 (nM) |
| IGF-1R | Linsitinib (OSI-906) | 35 |
| BMS-754807 | 1.8 | |
| GSK-3β | Tideglusib | (Non-ATP competitive) |
| Ruboxistaurin | 97.3 (avg) | |
| MELK | OTSSP167 | 0.41 |
| MELK-8a | 2 |
Experimental Protocols
To facilitate the investigation of this compound derivatives, we provide the following detailed experimental protocols for assessing kinase inhibitory activity.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay
This protocol assesses the ability of a compound to inhibit a kinase within a cellular context.
Materials:
-
Cancer cell line known to have activated signaling of the target kinase
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Phospho-specific antibody for the kinase's substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (control) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and a loading control (e.g., total protein or a housekeeping gene).
-
Normalize the phospho-protein signal to the loading control.
-
Calculate the percent inhibition of phosphorylation relative to the DMSO-treated cells.
-
Signaling Pathway Context: FGFR Signaling
The diagram below illustrates a simplified FGFR signaling pathway, a potential target for this compound derivatives. Inhibition of FGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the well-documented activity of the broader pyrrolopyridine class, derivatives with this specific substitution pattern are predicted to exhibit potent inhibitory activity against key cancer-related kinases such as FGFR and Cdc7. This guide provides a framework for the comparative analysis and experimental evaluation of these compounds, offering valuable insights for researchers in the field of drug discovery. Further synthesis and biological testing are warranted to fully elucidate the therapeutic potential of this exciting class of molecules.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 22033-22043.
- Ermoli, A., et al. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J Med Chem., 2009, 52(14), 4380-90.
- Grochot, R., et al. Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Oncol., 2025.
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorg Med Chem Lett., 2008, 18(17), 4842-5.
-
Pipzine Chemicals. This compound. [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 2021, 14(4), 354.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11(36), 22033-22043.
-
BMG LABTECH. Kinase assays. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
- Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Signal Transduct Target Ther., 2015, 8, 15065.
- Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Pharmaceuticals (Basel), 2022, 15(3), 303.
- Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach. Cancers (Basel), 2020, 12(1), 196.
- Effective natural inhibitors targeting IGF-1R by computational study. J Biomol Struct Dyn., 2023, 41(1), 1-13.
- Four Big Things in Bladder Cancer Care to W
- Allosteric IGF-1R Inhibitors. ACS Med Chem Lett., 2012, 3(2), 118-122.
- GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? Int J Mol Sci., 2021, 22(16), 8899.
- What IGF-1R modulators are in clinical trials currently?
-
Cancer Research Horizons. Small molecule CDC7 Inhibitors. [Link]
- Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Front Mol Neurosci., 2021, 14, 789139.
- Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Front Cell Dev Biol., 2021, 9, 653372.
- Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers (Basel), 2021, 13(11), 2795.
- Drug design with Cdc7 kinase: a potential novel cancer therapy target. J Recept Signal Transduct Res., 2008, 28(6), 487-95.
- Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega, 2020, 5(1), 209-217.
- What are CDC7 inhibitors and how do they work?
- Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules, 2017, 22(8), 1279.
- Omeprazole Alternatives: Prescription, Over-the-Counter, and N
- This New Drug for GERD Works Better Than Proton Pump Inhibitors. Verywell Health.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. J Enzyme Inhib Med Chem., 2022, 37(1), 1184-1199.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
